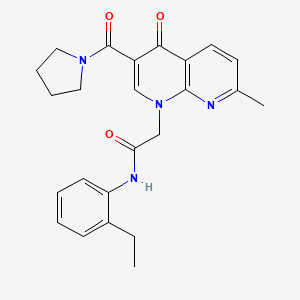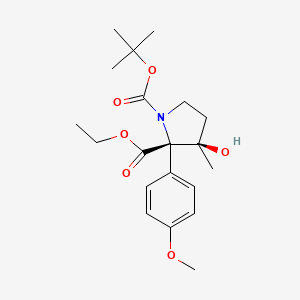
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate is a chiral molecule that is likely to be of interest due to its complex structure and potential for use in various chemical transformations. The presence of multiple functional groups such as the hydroxy, methoxy, and dicarboxylate moieties suggests that it could be a versatile intermediate in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include protection and deprotection strategies, as well as the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a series of steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation . Similarly, the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate involved acylation, nucleophilic substitution, and reduction steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The compound's functional groups suggest it could participate in various chemical reactions. For example, the hydroxy group could be involved in esterification or etherification reactions, while the dicarboxylate moiety could undergo decarboxylation or be used in amide bond formation. The tert-butyl group could provide steric hindrance, affecting the reactivity and selectivity of reactions. The synthesis of similar compounds has demonstrated the use of enolate chemistry, as seen in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid using a chiral auxiliary .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. The presence of a methoxy group could affect the compound's solubility in organic solvents, while the hydroxy group could contribute to hydrogen bonding, influencing boiling point and melting point. The steric bulk of the tert-butyl group could affect the compound's crystallinity and stability. The physical properties of similar compounds have been characterized, such as the narrow molecular weight distribution of α-hydroxy-ω-carboxy-poly(methyl methacrylate) prepared by anionic polymerization .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Supramolecular Chemistry
The compound also finds relevance in the field of structural analysis and supramolecular chemistry. Samipillai et al. (2016) synthesized and analyzed the crystal structure of analogues like (S)-1-tert-butyl 2-ethyl-2-((S)-2-nitro-1-p-tolylethyl)-3-oxopyrrolidine-1,2-dicarboxylate. The study focused on understanding the packing and supramolecular arrangement of these analogues, revealing that even without a strong hydrogen bond donor and acceptor system, the scaffold could form complex supramolecular assemblies through various weak interactions. This research underscores the compound's utility in understanding and harnessing weak intermolecular interactions for designing novel molecular architectures (Samipillai et al., 2016).
Fluorescent Sensing and Chemosensor Applications
Furthermore, the compound's derivatives are instrumental in fluorescent sensing and chemosensor applications. A study by Roy et al. (2019) introduced a rhodamine-based compound structurally related to 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate, which acted as a dual chemosensor for Zn2+ and Al3+ ions. The compound's ability to exhibit distinctly separated excitation and emission wavelengths highlights its potential in the development of sophisticated chemosensors and fluorescence-based detection systems (Roy et al., 2019).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-7-26-16(22)20(14-8-10-15(25-6)11-9-14)19(5,24)12-13-21(20)17(23)27-18(2,3)4/h8-11,24H,7,12-13H2,1-6H3/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPOLZISFWINO-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
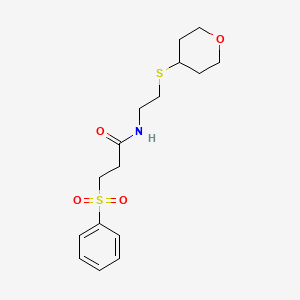
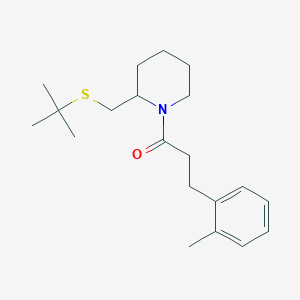
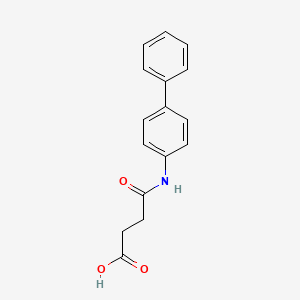
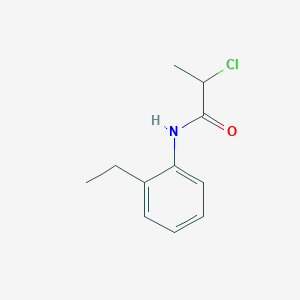
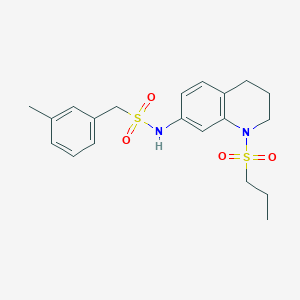

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)
